molecular formula C16H11Cl2N5O B12038060 2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No.: B12038060
M. Wt: 360.2 g/mol
InChI Key: ALAICRABIBNBPB-DJKKODMXSA-N
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Description

2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound with the molecular formula C16H11Cl2N5O. It is known for its unique structure, which includes a dichlorobenzaldehyde moiety and a triazinyl hydrazone group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the reaction of 2,6-dichlorobenzaldehyde with 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of efficient purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzaldehyde derivatives .

Scientific Research Applications

2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorobenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorobenzaldehyde moiety with a triazinyl hydrazone group sets it apart from other similar compounds, making it valuable for various research applications .

Properties

Molecular Formula

C16H11Cl2N5O

Molecular Weight

360.2 g/mol

IUPAC Name

3-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H11Cl2N5O/c17-12-7-4-8-13(18)11(12)9-19-22-16-20-15(24)14(21-23-16)10-5-2-1-3-6-10/h1-9H,(H2,20,22,23,24)/b19-9+

InChI Key

ALAICRABIBNBPB-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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